molecular formula C15H15N3O2S B15107480 3-(imidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide

3-(imidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B15107480
M. Wt: 301.4 g/mol
InChI Key: HSOUDTAMTIQFKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(imidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound features an imidazo[1,2-a]pyridine core, which is fused with a benzenesulfonamide moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(imidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another approach involves the condensation of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles such as ethyl bromoacetate or bromoacetonitrile .

Industrial Production Methods

Industrial production of this compound may involve scalable multicomponent reactions that allow for the efficient synthesis of the desired product in high yields. These methods often utilize readily available starting materials and mild reaction conditions to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(imidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-(imidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to bind to γ-aminobutyric acid receptors, similar to classical benzodiazepine tranquilizers, but with fewer side effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(imidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide stands out due to its unique combination of an imidazo[1,2-a]pyridine core and a benzenesulfonamide moiety. This structural feature enhances its biological activity and broadens its range of applications compared to other similar compounds .

Properties

Molecular Formula

C15H15N3O2S

Molecular Weight

301.4 g/mol

IUPAC Name

3-imidazo[1,2-a]pyridin-2-yl-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C15H15N3O2S/c1-17(2)21(19,20)13-7-5-6-12(10-13)14-11-18-9-4-3-8-15(18)16-14/h3-11H,1-2H3

InChI Key

HSOUDTAMTIQFKI-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CN3C=CC=CC3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.